(6-Chloro-4-methoxypyridin-3-yl)methanamine
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Overview
Description
(6-Chloro-4-methoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-methoxypyridin-3-yl)methanamine typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 3-chloropyridine with methanol in the presence of a base to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-methoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Products with different substituents replacing the chloro group.
Scientific Research Applications
(6-Chloro-4-methoxypyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-4-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: Similar structure but lacks the chloro group.
(6-Methoxypyridin-2-yl)methanamine: Similar structure but with the methoxy group at a different position.
(5-Chloro-6-methoxypyridin-3-yl)methanamine: Similar structure but with the chloro group at a different position
Uniqueness
(6-Chloro-4-methoxypyridin-3-yl)methanamine is unique due to the specific positioning of the chloro and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its analogues .
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(6-chloro-4-methoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,3,9H2,1H3 |
InChI Key |
JSPMUZMNXWOZFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1CN)Cl |
Origin of Product |
United States |
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